N-cyclopentyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N-Cyclopentyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic sulfonamide derivative characterized by a 1,3-oxazinan-2-yl core substituted with a 4-fluoro-3-methylbenzenesulfonyl group and an ethanediamide linker. The cyclopentyl moiety at the N-terminal distinguishes it from structurally analogous compounds. This compound is hypothesized to exhibit bioactivity due to its sulfonamide and oxazinan motifs, which are common in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O5S/c1-13-11-15(7-8-16(13)20)29(26,27)23-9-4-10-28-17(23)12-21-18(24)19(25)22-14-5-2-3-6-14/h7-8,11,14,17H,2-6,9-10,12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJBPOPBRCOGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-methylbenzenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
N-cyclopentyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several derivatives, differing primarily in substituents and functional groups. Below is a detailed analysis:
Substituent Variations in the Benzenesulfonyl Group
- Target Compound: Contains a 4-fluoro-3-methylbenzenesulfonyl group.
- N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide (): Features a 4-fluoro-2-methylbenzenesulfonyl group. The methyl at the 2-position may alter electronic distribution and steric interactions compared to the target compound, possibly affecting solubility or reactivity .
- N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (): Lacks a methyl group on the benzenesulfonyl ring, which could reduce steric bulk and increase hydrophilicity .
Alkyl/Aryl Substituents on the Ethanediamide Nitrogen
- Target Compound : Uses a cyclopentyl group, which provides moderate lipophilicity and conformational rigidity.
- N-Ethyl Analogue (): Substitutes cyclopentyl with ethyl , a smaller and less lipophilic group. This may reduce membrane permeability but improve synthetic accessibility .
Molecular Weight and Physicochemical Properties
*Calculated based on structural similarity to .
Biological Activity
N-cyclopentyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C23H27FN2O5S
- Molecular Weight : 427.42 g/mol
- CAS Number : 2329319-37-9
Structural Features
The compound features a spirocyclic structure which is significant for its interaction with biological targets. The presence of a sulfonyl group and a fluorinated aromatic ring enhances its potential for enzyme interactions.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group allows for strong interactions with amino acid residues in proteins, while the fluorine atom may enhance binding affinity through hydrophobic interactions.
Enzyme Interaction Studies
Research indicates that compounds similar to this compound may act as inhibitors or modulators of various enzymes. For instance, studies have shown interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and bioactivation processes .
Pharmacological Potential
Preliminary studies suggest that this compound could serve as a pharmacophore in drug design, particularly in the development of novel therapeutic agents targeting inflammatory diseases or cancer due to its unique structural features .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For example, a related compound was shown to inhibit the production of pro-inflammatory cytokines in human cell lines .
In Vivo Studies
Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate promising results in reducing inflammation and tumor growth in xenograft models .
Comparative Analysis
| Compound Name | Biological Activity | Study Type | Key Findings |
|---|---|---|---|
| This compound | Anti-inflammatory | In vitro | Inhibition of cytokine production |
| Similar Sulfonamide Derivative | Anticancer | In vivo | Reduced tumor size in xenograft models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
